molecular formula C16H22ClN3O2 B11414807 2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one

2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one

Cat. No.: B11414807
M. Wt: 323.82 g/mol
InChI Key: NLHMOHRQASIBEI-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one is a compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method includes the reaction of adamantan-1-ylamine with 4-chloro-5-nitro-2,3-dihydropyridazin-3-one under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like copper(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted adamantane derivatives .

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, which can disrupt viral replication and other biological processes . The exact molecular pathways involved may include the inhibition of viral neuraminidase and other key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of adamantane and pyridazinone moieties provides a versatile scaffold for further functionalization and optimization for various applications .

Properties

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

2-(1-adamantyl)-4-chloro-5-(2-hydroxyethylamino)pyridazin-3-one

InChI

InChI=1S/C16H22ClN3O2/c17-14-13(18-1-2-21)9-19-20(15(14)22)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12,18,21H,1-8H2

InChI Key

NLHMOHRQASIBEI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCO)Cl

Origin of Product

United States

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